molecular formula C21H21N5O4S B2998316 7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688055-44-9

7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No. B2998316
M. Wt: 439.49
InChI Key: WSASHBMYUZKXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality 7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiotonic Agents

Quinazolinone derivatives have been synthesized and evaluated for their cardiotonic activity. These compounds showed potent inotropic activity, indicating their potential as cardiotonic agents, which could be beneficial for treating heart conditions by improving the force of heart muscle contractions (Nomoto et al., 1991).

Antimicrobial Agents

Synthesis of quinazolinone derivatives has been explored for their antimicrobial activity. These compounds were evaluated against various bacteria and fungi, showing significant antimicrobial properties. This suggests their potential application in developing new antibacterial and antifungal agents (Patel et al., 2012).

Agricultural Bactericides

Novel quinazolinone derivatives have been designed and synthesized as effective agricultural bactericides against phytopathogenic bacteria and fungi. These compounds displayed potent inhibition activities, offering a promising approach for controlling agricultural pathogens and enhancing crop protection (Du et al., 2017).

Antihypertensive Agents

Research into piperidine derivatives with a quinazoline ring system has shown potential antihypertensive effects. These compounds produced significant hypotension in models, suggesting their utility in developing treatments for hypertension (Takai et al., 1986).

properties

IUPAC Name

7-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-19(25-9-7-24(8-10-25)18-3-1-2-5-22-18)4-6-26-20(28)14-11-16-17(30-13-29-16)12-15(14)23-21(26)31/h1-3,5,11-12H,4,6-10,13H2,(H,23,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSASHBMYUZKXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

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